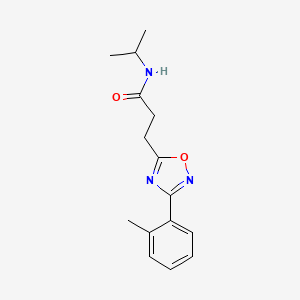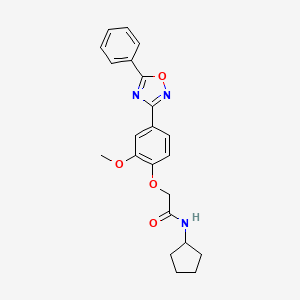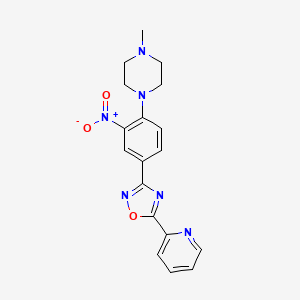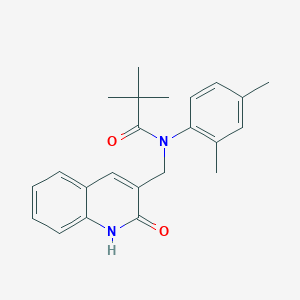
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DMAPT, is a synthetic compound that has been studied for its potential as an anticancer agent. DMAPT is a derivative of parthenolide, a natural compound found in feverfew plants.
作用机制
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its anticancer effects through the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in cell proliferation and survival. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide also inhibits the STAT3 pathway, which is involved in inflammation and immune response. By inhibiting these pathways, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have minimal toxicity in normal cells, making it a potentially safe option for cancer treatment.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. However, one limitation of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and require the use of organic solvents.
未来方向
Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells. Additionally, further studies could investigate the optimal dosing and administration of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for cancer treatment. Finally, research could focus on the development of more soluble forms of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for improved efficacy in aqueous solutions.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a synthetic compound that has shown potential as an anticancer agent through its ability to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to have anti-inflammatory and antioxidant effects, as well as minimal toxicity in normal cells. While there are limitations to using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments, future research could focus on its potential as a combination therapy and its effects on cancer stem cells.
合成方法
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be synthesized through a multi-step process involving the reaction of parthenolide with various reagents. One common method involves the reaction of parthenolide with pivaloyl chloride to form an intermediate, which is then reacted with 2,4-dimethylphenylamine and 2-hydroxy-3-quinolinecarboxaldehyde to form N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been optimized to improve yield and purity, making it a viable option for research purposes.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied extensively for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and antioxidant properties. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of various signaling pathways. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-20(16(2)12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJTAPQOZQCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

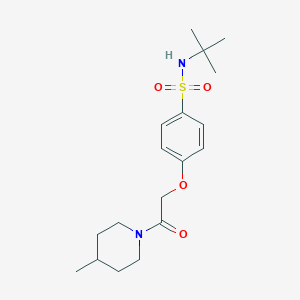
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
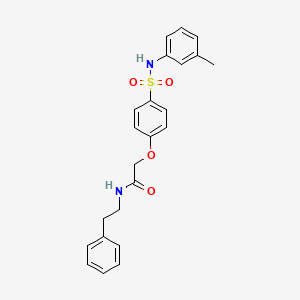
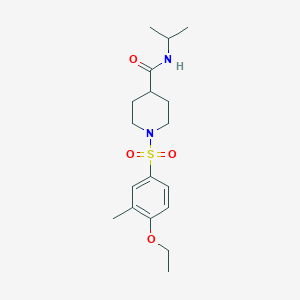


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
